molecular formula C12H11NO3S2 B2632489 JNK-IN-11

JNK-IN-11

Cat. No.: B2632489
M. Wt: 281.4 g/mol
InChI Key: CXOCENPNQSXLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNK-IN-11: (compound 1) is an effective inhibitor of c-Jun N-terminal kinase (JNK). It exhibits potent activity against three JNK isoforms: JNK1, JNK2, and JNK3. The compound’s IC50 values are as follows:

Preparation Methods

Industrial Production:: Information regarding large-scale industrial production methods for JNK-IN-11 remains limited. Most studies focus on its research applications rather than commercial production.

Chemical Reactions Analysis

Reaction Types:: JNK-IN-11 may undergo various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:: While precise reagents and conditions are not explicitly reported, typical reactions involving thiophene and thiazole derivatives may apply. Researchers often use standard organic synthesis techniques.

Major Products:: The major products resulting from this compound reactions would depend on the specific transformations. Further research is needed to elucidate these products.

Scientific Research Applications

JNK-IN-11 has garnered interest in several scientific fields:

Mechanism of Action

JNK-IN-11 exerts its effects by inhibiting JNK kinases. These kinases play crucial roles in stress responses, apoptosis, and inflammation. By targeting JNK, this compound modulates downstream signaling pathways, impacting cellular processes .

Comparison with Similar Compounds

While detailed comparisons are scarce, JNK-IN-11’s uniqueness lies in its specific inhibitory activity against JNK isoforms. Similar compounds include other JNK inhibitors like JNK-IN-8, which also suppresses JNK kinase activity .

Properties

IUPAC Name

methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-16-12(15)11-9(4-6-18-11)13-10(14)7-8-3-2-5-17-8/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOCENPNQSXLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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